Dibutyl sulfonylbiscarbamate

Description

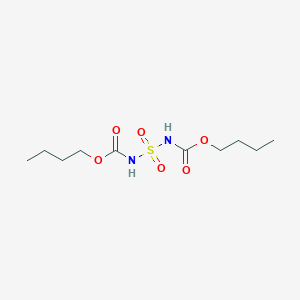

Dibutyl sulfonylbiscarbamate is a chemical compound hypothesized to belong to the organosulfur class, characterized by a sulfonyl group (-SO₂-) linked to two carbamate (-NHC(O)O-) moieties, with butyl alkyl chains. The sources instead focus on structurally related dibutyl esters, such as dibutyl phthalate and dibutyl phosphonates.

Properties

CAS No. |

85797-20-2 |

|---|---|

Molecular Formula |

C10H20N2O6S |

Molecular Weight |

296.34 g/mol |

IUPAC Name |

butyl N-(butoxycarbonylsulfamoyl)carbamate |

InChI |

InChI=1S/C10H20N2O6S/c1-3-5-7-17-9(13)11-19(15,16)12-10(14)18-8-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |

InChI Key |

WZKIGKBERCRYLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)NS(=O)(=O)NC(=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl sulfonylbiscarbamate typically involves the reaction of dibutylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality. Purification of the compound is typically achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dibutyl sulfonylbiscarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted carbamates or sulfonyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Dibutyl sulfonylbiscarbamate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate and sulfonyl derivatives.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of dibutyl sulfonylbiscarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbamate groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights three dibutyl derivatives, summarized below:

Table 1: Key Properties of Dibutyl Compounds

Structural and Functional Differences

Dibutyl Phthalate (DBP) :

- A phthalate ester with two ortho-carboxylate groups linked to benzene. Widely used as a plasticizer but restricted due to endocrine-disrupting effects .

- Key Data : Boiling point ~340°C, density 1.04 g/cm³.

Dibutyl Hydrogen Phosphonate: Contains a phosphonate group (PO(OH)) with one hydroxyl substituent. Primarily used as a chemical intermediate. Limited toxicity data available .

Dibutyl Methylphosphonate: A methylphosphonate ester with a phosphorus center. Key Data: Soluble in organic solvents; used in niche industrial applications.

Toxicity and Environmental Impact

- Banned in toys and childcare products under EU regulations .

- Dibutyl Methylphosphonate :

- Dibutyl Hydrogen Phosphonate :

Industrial and Regulatory Profiles

- DBP :

- Production: ~1 million tons/year (pre-restriction). Alternatives: Dioctyl terephthalate (DOTP).

- Dibutyl Methylphosphonate :

- Tightly regulated under the CWC; requires export/import licenses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.